Ethyl 4-(6-chloro-1,3-benzoxazol-2-yl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(6-chloro-1,3-benzoxazol-2-yl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of Ethyl 4-(6-chloro-1,3-benzoxazol-2-yl)piperazine-1-carboxylate typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring is synthesized by reacting 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Chlorination: The benzoxazole derivative is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Piperazine Introduction: The chlorinated benzoxazole is reacted with piperazine to introduce the piperazine moiety.
Esterification: Finally, the compound is esterified with ethyl chloroformate to form the ethyl ester derivative
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Ethyl 4-(6-chloro-1,3-benzoxazol-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid
Scientific Research Applications
Ethyl 4-(6-chloro-1,3-benzoxazol-2-yl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound is used in biological assays to study its effects on various cell lines and microorganisms.
Pharmaceutical Research: It serves as a scaffold for the synthesis of novel pharmaceutical agents with improved efficacy and reduced side effects.
Industrial Applications: The compound is used in the synthesis of other benzoxazole derivatives that have applications in materials science and agrochemicals
Mechanism of Action
The mechanism of action of Ethyl 4-(6-chloro-1,3-benzoxazol-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets bacterial and fungal enzymes, disrupting their normal function and leading to cell death.
Pathways Involved: It interferes with the synthesis of nucleic acids and proteins in microorganisms, thereby inhibiting their growth and proliferation
Comparison with Similar Compounds
Ethyl 4-(6-chloro-1,3-benzoxazol-2-yl)piperazine-1-carboxylate can be compared with other benzoxazole derivatives such as:
Ethyl 4-(6-fluoro-1,3-benzoxazol-2-yl)piperazine-1-carboxylate: Similar structure but with a fluorine atom instead of chlorine, which may alter its biological activity.
Ethyl 4-(6-methyl-1,3-benzoxazol-2-yl)piperazine-1-carboxylate: Contains a methyl group, which can affect its pharmacokinetic properties.
Ethyl 4-(6-nitro-1,3-benzoxazol-2-yl)piperazine-1-carboxylate: The nitro group can enhance its antibacterial activity but may also increase toxicity .
This compound stands out due to its unique combination of a chloro group and piperazine moiety, which contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C14H16ClN3O3 |
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Molecular Weight |
309.75 g/mol |
IUPAC Name |
ethyl 4-(6-chloro-1,3-benzoxazol-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H16ClN3O3/c1-2-20-14(19)18-7-5-17(6-8-18)13-16-11-4-3-10(15)9-12(11)21-13/h3-4,9H,2,5-8H2,1H3 |
InChI Key |
JHBOXXBNCLLIQK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC3=C(O2)C=C(C=C3)Cl |
Origin of Product |
United States |
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